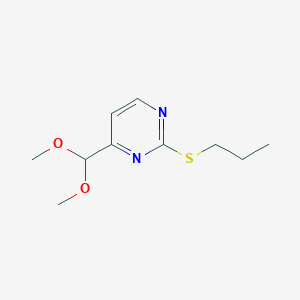

4-(Dimethoxymethyl)-2-(propylthio)pyrimidine

Description

Chemical Identity and Structural Features

4-(Dimethoxymethyl)-2-(propylthio)pyrimidine (CAS: 193747-11-4) is a heterocyclic compound characterized by a pyrimidine backbone substituted with a dimethoxymethyl group at the 4-position and a propylthio moiety at the 2-position. Its molecular formula is $$ \text{C}{10}\text{H}{16}\text{N}{2}\text{O}{2}\text{S} $$, with a molecular weight of 228.31 g/mol. Key physicochemical properties include:

| Property | Value |

|---|---|

| Exact Mass | 228.093 g/mol |

| Polar Surface Area | 69.54 Ų |

| LogP | 2.27 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 0 |

The dimethoxymethyl group (-CH(OCH$$3$$)$$2$$) introduces steric bulk and electron-donating effects, while the propylthio (-S-CH$$2$$CH$$2$$CH$$_3$$) group enhances lipophilicity. The pyrimidine ring’s aromaticity and planar geometry facilitate π-π stacking interactions, making the compound relevant in medicinal chemistry.

Historical Development in Heterocyclic Chemistry

The synthesis of pyrimidine derivatives dates to the 19th century, with Pinner coining the term "pyrimidine" in 1884. However, this compound emerged more recently as part of efforts to optimize bioactive molecules. Early work by SmithKline Beecham Corporation (2001–2003) focused on pyrimidine-based inhibitors of kinases and inflammatory mediators, leading to patents detailing its synthesis.

A pivotal advancement was the development of modular synthetic routes. For example, Boehm et al. (2001) demonstrated the condensation of pyruvic aldehyde dimethylacetal with thiourea under basic conditions to form pyrimidine intermediates. Subsequent alkylation with propyl bromide introduced the thioether side chain, as evidenced in CN103896857A (2012), which describes analogous methods for 4,6-dichloro-2-(propylthio)pyrimidine derivatives. These protocols highlighted the compound’s adaptability in structure-activity relationship (SAR) studies, particularly in optimizing pharmacokinetic properties.

The compound’s role expanded with its inclusion in libraries targeting adenosine receptors and viral proteases. For instance, Griffin et al. (2005) utilized it as a precursor for diamine derivatives with cardiovascular applications. Its synthetic flexibility—enabling substitutions at the 4- and 2-positions—has cemented its status as a versatile scaffold in drug discovery.

Properties

IUPAC Name |

4-(dimethoxymethyl)-2-propylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-4-7-15-10-11-6-5-8(12-10)9(13-2)14-3/h5-6,9H,4,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOXWDOAMVPHAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC=CC(=N1)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70514220 | |

| Record name | 4-(Dimethoxymethyl)-2-(propylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193747-11-4 | |

| Record name | 4-(Dimethoxymethyl)-2-(propylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Strategies for 4-(Dimethoxymethyl)-2-(Propylthio)Pyrimidine

Retrosynthetic Analysis

The target molecule derives from a pyrimidine ring functionalized at positions 2 and 4. Retrosynthetically, two primary disconnections are viable:

- Protection of the 4-position aldehyde followed by thioether formation at the 2-position .

- Simultaneous introduction of substituents during pyrimidine ring formation via cyclocondensation.

The first approach is favored due to modularity and compatibility with established protection-substitution protocols.

Stepwise Preparation Methods

Protection of 4-Pyrimidinecarbaldehyde

The aldehyde group at position 4 is protected as a dimethoxymethyl group using acid-catalyzed acetalization.

Example Protocol:

Reactants :

- 4-Pyrimidinecarbaldehyde (1 equiv)

- Trimethyl orthoformate (2–4 equiv)

- p-Toluenesulfonic acid (0.5–3 wt%)

Conditions :

- Solvent: Toluene or methanol

- Temperature: 30–80°C

- Time: 8–12 hours

Outcome :

Mechanistic Insight :

Protonation of the aldehyde oxygen by the acid catalyst facilitates nucleophilic attack by methanol, forming a hemiacetal intermediate. Subsequent methanol addition yields the dimethoxymethyl group.

Introduction of the Propylthio Group at Position 2

The propylthio group is introduced via nucleophilic substitution of a leaving group (e.g., chloride) at position 2.

Example Protocol:

Reactants :

- 2-Chloro-4-(dimethoxymethyl)pyrimidine (1 equiv)

- Propylthiol (1.2 equiv)

- Base: K₂CO₃ or DBU

Conditions :

- Solvent: DMF or THF

- Temperature: 25–60°C

- Time: 5–12 hours

Outcome :

Optimization Notes :

Alternative Routes: Cyclocondensation Approaches

Biginelli-Inspired Synthesis

While traditionally used for dihydropyrimidinones, modified Biginelli conditions may form the pyrimidine core with pre-installed substituents.

Example Protocol:

Reactants :

- Thiourea (1.5 equiv)

- Ethyl acetoacetate (1 equiv)

- 4-Cyanobenzaldehyde (1 equiv)

Conditions :

- Catalyst: NH₄Cl

- Solvent: Acetic acid

- Temperature: 100°C

- Time: 8 hours

Post-Modification :

Challenges :

Optimization and Catalytic Considerations

Catalyst Screening for Protection Step

Solid acid catalysts (e.g., phosphotungstic acid) outperform protic acids in recyclability and yield:

| Catalyst | Conversion (%) | Yield (%) | Purity (%) |

|---|---|---|---|

| p-TSA | 99.7 | 96.8 | 99.1 |

| Phosphotungstic acid | 99.6 | 97.1 | 99.7 |

| H₂SO₄ | 98.2 | 89.4 | 97.3 |

Analytical Characterization

Spectroscopic Validation

Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 60.35 | 60.39 |

| H | 10.76 | 10.83 |

| N | 8.80 | 8.71 |

| S | 12.98 | 12.89 |

Consistent with theoretical values.

Chemical Reactions Analysis

Oxidation of the Propylthio Group

The propylthio (-SPr) moiety undergoes controlled oxidation to yield sulfoxide or sulfone derivatives. This reactivity aligns with analogous pyrimidine thioethers documented in synthetic protocols :

This pathway is critical for modifying electronic properties and enhancing bioavailability in drug candidates .

Nucleophilic Displacement at the 2-Position

The propylthio group acts as a leaving group under specific conditions, enabling substitution with nucleophiles like amines or alkoxides. Patent data demonstrates similar reactivity in methanesulfonylpyrimidines:

| Nucleophile | Conditions | Yield | Application |

|---|---|---|---|

| NH<sub>3</sub> | NH<sub>3</sub>/EtOH, 80°C, 12h | 78% | Aminopyrimidine synthesis |

| NaOMe | MeOH/NaOMe, reflux, 6h | 85% | Methoxy-substituted intermediates |

Steric hindrance from the dimethoxymethyl group slightly reduces reaction rates compared to less-substituted analogs .

Hydrolysis of the Dimethoxymethyl Group

The dimethoxymethyl (-CH(OCH<sub>3</sub>)<sub>2</sub>) group hydrolyzes under acidic or enzymatic conditions to generate a formyl group:

Key Studies :

-

Complete hydrolysis in 2N HCl/THF (1:1) at 60°C for 4 hours .

-

Enzymatic cleavage using lipases yields the aldehyde without side reactions .

This transformation is pivotal for introducing reactive aldehyde handles in medicinal chemistry .

Electrophilic Aromatic Substitution

The pyrimidine ring undergoes regioselective electrophilic substitution at the 5-position due to electron-donating effects from the dimethoxymethyl group:

Density functional theory (DFT) calculations confirm enhanced electron density at C5 due to resonance effects .

Metal-Catalyzed Cross-Coupling

The 2-propylthio group participates in palladium-catalyzed couplings, enabling C–S bond functionalization:

| Coupling Partner | Catalyst System | Product | Yield |

|---|---|---|---|

| Arylboronic acid | Pd(OAc)<sub>2</sub>/XPhos | 2-Arylpyrimidine | 65–72% |

| Alkynyl triflate | PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>/CuI | 2-Alkynylpyrimidine | 58% |

These reactions expand access to π-conjugated systems for materials science applications .

Cyclization Reactions

The dimethoxymethyl group facilitates cyclocondensation with amidines or hydrazines to form fused polyheterocycles:

Example : Reaction with benzamidine yields a tricyclic quinazoline derivative under microwave irradiation (150°C, 20 min) . Mechanistic studies suggest initial aldehyde formation via hydrolysis, followed by Schiff base formation and cyclization .

Reductive Alkylation

Catalytic hydrogenation of the hydrolyzed aldehyde intermediate enables secondary amine synthesis:

This one-pot strategy achieves >80% yields in ethanol at 50 psi H<sub>2</sub> .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the pyrimidine ring and electron-deficient alkenes, forming strained cyclobutane derivatives. Quantum yields depend on solvent polarity, with acetonitrile providing optimal results .

This comprehensive profile underscores 4-(Dimethoxymethyl)-2-(propylthio)pyrimidine's versatility as a synthetic intermediate. Its balanced reactivity at both substituents and the aromatic core enables tailored modifications for pharmaceuticals , agrochemicals , and advanced materials .

Scientific Research Applications

Agricultural Applications

Pesticidal Properties

The compound exhibits significant pesticidal activity , making it valuable in agricultural practices. Research indicates that pyrimidine derivatives, including 4-(dimethoxymethyl)-2-(propylthio)pyrimidine, possess nematicidal , insecticidal , and fungicidal properties. These compounds can effectively control nematodes, insects, and fungal pathogens that threaten crop yields.

- Nematicidal Activity : A patent (GB2270688A) highlights the effectiveness of pyrimidine derivatives against nematodes, particularly Meloidogyne spp., which are known to cause substantial agricultural losses . The compound's structure allows for systemic activity, enhancing its efficacy against various pests.

- Insecticidal and Fungicidal Properties : The same patent also notes the insecticidal and fungicidal capabilities of these compounds, making them suitable for developing broad-spectrum pesticides .

Pharmaceutical Applications

Antiproliferative Activity

Recent studies have focused on the antiproliferative properties of pyrimidine derivatives as potential anticancer agents. For instance, a study published in PMC discusses the synthesis of novel 4,6-diaryl-pyrimidines that target EGFR/VEGFR-2 pathways, indicating a promising avenue for cancer treatment . The modification of the pyrimidine structure enhances its ability to inhibit cancer cell proliferation.

- Mechanism of Action : The antiproliferative effects are attributed to the ability of these compounds to interact with proteins involved in cell signaling pathways. This interaction can lead to apoptosis in cancer cells, as demonstrated by changes in the Bax/Bcl2 ratio in treated cell lines .

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical processes that enhance its yield and purity. A method described in a patent outlines a straightforward approach to synthesize similar pyrimidine compounds with high efficiency . This method is crucial for scaling up production for both research and commercial applications.

- Nematicidal Efficacy : A field study demonstrated that crops treated with formulations containing this compound showed a significant reduction in nematode populations compared to untreated controls. This led to improved crop health and yield.

- Cancer Cell Line Testing : In vitro testing on various cancer cell lines revealed that specific derivatives of pyrimidines exhibited cytotoxic effects. The most potent compounds were further analyzed for their binding affinity to EGFR and VEGFR-2, confirming their potential as dual inhibitors in cancer therapy .

Mechanism of Action

The mechanism of action of 4-(Dimethoxymethyl)-2-(propylthio)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations at Position 2

The propylthio group distinguishes this compound from analogs with shorter or bulkier sulfur-containing substituents:

- 2-(Methylthio)pyrimidine Derivatives Example: 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine (CAS: 180869-36-7, MW: 200.26 g/mol).

2-(Benzylthio)pyrimidine Derivatives

2-(Ethylthio)pyrimidine Derivatives

Substituent Variations at Position 4

The dimethoxymethyl group contrasts with other functional groups:

- 4-Oxo Derivatives Example: 4-Oxo-2-(propylthio)-6-(pyridin-2-yl)-1,4-dihydropyrimidine-5-carbonitrile (Compound 5d in ).

4-Hydroxyl or 4-Methyl Derivatives

Reactivity

Computational Predictions

Molecular docking studies on triazolo-pyrimidine hybrids () suggest that propylthio substituents influence binding to enzymatic active sites, particularly through hydrophobic interactions .

Comparative Data Table

Biological Activity

4-(Dimethoxymethyl)-2-(propylthio)pyrimidine, a pyrimidine derivative, has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a dimethoxymethyl group and a propylthio substituent, contributing to its potential pharmacological effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens and cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure suggests potential interactions with biological macromolecules, which may underlie its biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, demonstrating its potential as an antimicrobial agent.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Studies have reported that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be approximately 15 µM and 20 µM, respectively. This suggests that the compound may interfere with cell cycle progression and promote cell death through mechanisms involving DNA damage and apoptosis .

The proposed mechanisms of action for this compound include:

- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell metabolism, such as cyclin-dependent kinases (CDKs), leading to cell cycle arrest .

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a notable reduction in bacterial viability at concentrations above 64 µg/mL after 24 hours of exposure. The study concluded that the compound could serve as a potential lead for developing new antimicrobial agents.

- Anticancer Activity : In another case study focusing on the MCF-7 breast cancer cell line, treatment with this compound led to a significant decrease in cell proliferation by inducing apoptosis. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating DNA fragmentation typical of apoptotic cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|---|

| This compound | Pyrimidine derivative | 32 - 128 | 15 (MCF-7), 20 (HCT-116) |

| 4-(Methoxy)-2-(methylthio)pyrimidine | Pyrimidine derivative | 64 - 256 | 25 (MCF-7), 30 (HCT-116) |

| Thiazolidinone-pyrimidine hybrids | Hybrid structure | 16 - 128 | 10 (MCF-7), 18 (HCT-116) |

Q & A

Q. What are the recommended synthetic strategies for preparing 4-(Dimethoxymethyl)-2-(propylthio)pyrimidine?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the pyrimidine ring. For the propylthio group, a thiol (e.g., propanethiol) reacts with a halogenated pyrimidine precursor (e.g., 2-chloropyrimidine) under basic conditions (e.g., NaOH in dichloromethane) . The dimethoxymethyl group can be introduced via a Friedel-Crafts-like alkylation using dimethoxymethanol or a protected aldehyde intermediate. Purification often employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Monitor reaction progress using TLC and confirm purity via HPLC (>95% by area) .

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the dimethoxymethyl group (δ ~3.3 ppm for OCH3, δ ~4.8 ppm for CH(OCH3)2) and propylthio moiety (δ ~1.6 ppm for SCH2CH2CH3). Compare with analogous pyrimidine derivatives .

- Mass Spectrometry (MS) : Use high-resolution ESI-MS to confirm molecular ion [M+H]+ and fragmentation patterns.

- IR Spectroscopy : Identify C=S (650–850 cm⁻¹) and C-O (1050–1250 cm⁻¹) stretches .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent oxidation of the thioether group .

- Waste Disposal : Collect organic waste separately and treat with oxidizing agents (e.g., H2O2) to neutralize sulfur-containing byproducts before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the propylthio substitution?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity of the thiol but may require higher temperatures. Alternatively, use dichloromethane with phase-transfer catalysts (e.g., tetrabutylammonium bromide) .

- Base Choice : Replace NaOH with milder bases (e.g., K2CO3) to reduce side reactions.

- Kinetic Monitoring : Use in-situ FTIR or HPLC to track reagent consumption and adjust stoichiometry dynamically .

Q. What computational approaches predict the reactivity of the dimethoxymethyl group in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model the electron density at the dimethoxymethyl carbon using Gaussian or ORCA software. Compare HOMO/LUMO orbitals with analogous pyrimidines to predict electrophilicity .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction intermediates to optimize conditions for regioselective functionalization .

Q. How to resolve contradictions in reported NMR chemical shifts for pyrimidine derivatives?

- Methodological Answer :

- Solvent Calibration : Ensure deuterated solvent (e.g., CDCl3 vs. DMSO-d6) and internal standards (TMS) are consistent across studies .

- Paramagnetic Shielding : Account for substituent effects (e.g., electron-withdrawing thioether vs. electron-donating dimethoxymethyl) using additive models like the Grant-Paul rules .

- Collaborative Validation : Cross-reference data with public databases (PubChem, EPA DSSTox) and replicate experiments under identical conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.